molecular formula C15H20N2O2S B5126728 N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide

N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide

Cat. No. B5126728
M. Wt: 292.4 g/mol
InChI Key: AFHMNRQRHURAMV-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide, also known as A-967079, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the transient receptor potential V1 (TRPV1) channel, which is involved in pain perception and inflammation.

Mechanism of Action

N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is a selective antagonist of the TRPV1 channel, which is involved in pain perception and inflammation. This channel is activated by various stimuli, including heat, capsaicin, and acid. By blocking the TRPV1 channel, N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide reduces the transmission of pain signals and decreases inflammation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has been shown to reduce pain and inflammation in animal models without causing significant side effects. It does not affect motor function or cognitive ability, and it does not produce tolerance or dependence. N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has also been shown to be effective in reducing hyperalgesia, which is a heightened sensitivity to pain.

Advantages and Limitations for Lab Experiments

N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is a valuable tool for studying the role of the TRPV1 channel in pain and inflammation. It is highly selective for this channel and does not affect other ion channels or receptors. However, it is important to note that N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is not a perfect antagonist and may have off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists for use in pain management and inflammation. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Additionally, the potential use of N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide in combination with other drugs for the treatment of pain and inflammation could be explored.

Synthesis Methods

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide involves the reaction of 5-isopropyl-3-thiophenecarboxylic acid with tert-butyl nitrite and sodium azide to form the corresponding 5-tert-butyl-3-isoxazolyl derivative. This intermediate is then reacted with 5-chloro-2-methoxybenzamide to yield N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-5-propan-2-ylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-9(2)11-6-10(8-20-11)14(18)16-13-7-12(19-17-13)15(3,4)5/h6-9H,1-5H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHMNRQRHURAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-5-(propan-2-yl)thiophene-3-carboxamide

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